Cas no 1248969-69-8 (5,8-Dibromo-1,2,3,4-tetrahydroquinoline)

5,8-Dibromo-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
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- 5,8-dibromo-1,2,3,4-tetrahydroquinoline
- 5,8-Dibromo-1,2,3,4-tetrahydroquinoline
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- MDL: MFCD14673169
- Inchi: 1S/C9H9Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2
- InChI Key: MONABZJAHIPXQV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1CCCN2)Br
Computed Properties
- Exact Mass: 290.908
- Monoisotopic Mass: 288.91
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 12
5,8-Dibromo-1,2,3,4-tetrahydroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-256764-0.1g |
5,8-dibromo-1,2,3,4-tetrahydroquinoline |
1248969-69-8 | 95% | 0.1g |
$152.0 | 2024-06-19 | |
Enamine | EN300-256764-0.25g |
5,8-dibromo-1,2,3,4-tetrahydroquinoline |
1248969-69-8 | 95% | 0.25g |
$216.0 | 2024-06-19 | |
Chemenu | CM227109-1g |
5,8-Dibromo-1,2,3,4-tetrahydroquinoline |
1248969-69-8 | 97% | 1g |
$311 | 2021-08-04 | |
Enamine | EN300-256764-10.0g |
5,8-dibromo-1,2,3,4-tetrahydroquinoline |
1248969-69-8 | 95% | 10.0g |
$2269.0 | 2024-06-19 | |
Enamine | EN300-256764-1.0g |
5,8-dibromo-1,2,3,4-tetrahydroquinoline |
1248969-69-8 | 95% | 1.0g |
$528.0 | 2024-06-19 | |
Aaron | AR01C4HS-10g |
5,8-dibromo-1,2,3,4-tetrahydroquinoline |
1248969-69-8 | 95% | 10g |
$3145.00 | 2023-12-16 | |
Aaron | AR01C4HS-100mg |
5,8-dibromo-1,2,3,4-tetrahydroquinoline |
1248969-69-8 | 95% | 100mg |
$234.00 | 2025-02-14 | |
1PlusChem | 1P01C49G-10g |
5,8-dibromo-1,2,3,4-tetrahydroquinoline |
1248969-69-8 | 95% | 10g |
$2867.00 | 2024-07-10 | |
1PlusChem | 1P01C49G-250mg |
5,8-dibromo-1,2,3,4-tetrahydroquinoline |
1248969-69-8 | 95% | 250mg |
$320.00 | 2024-07-10 | |
Aaron | AR01C4HS-500mg |
5,8-dibromo-1,2,3,4-tetrahydroquinoline |
1248969-69-8 | 95% | 500mg |
$585.00 | 2025-02-14 |
5,8-Dibromo-1,2,3,4-tetrahydroquinoline Related Literature
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
Additional information on 5,8-Dibromo-1,2,3,4-tetrahydroquinoline
Recent Advances in the Study of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline (CAS: 1248969-69-8)
The compound 5,8-Dibromo-1,2,3,4-tetrahydroquinoline (CAS: 1248969-69-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline as a key intermediate in the synthesis of more complex heterocyclic compounds. Its brominated structure makes it particularly useful in cross-coupling reactions, which are essential for constructing pharmacologically active molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy in facilitating palladium-catalyzed Suzuki-Miyaura couplings, leading to the development of novel kinase inhibitors.
In terms of biological activity, preliminary in vitro studies have shown that 5,8-Dibromo-1,2,3,4-tetrahydroquinoline exhibits moderate inhibitory effects on certain cancer cell lines, particularly those associated with breast and lung cancers. Researchers at the University of Cambridge have identified its potential as a scaffold for designing selective CDK4/6 inhibitors, which are crucial targets in oncology. The compound's ability to penetrate cell membranes and interact with intracellular targets has been confirmed through fluorescence microscopy and molecular docking simulations.
From a pharmacological perspective, the metabolic stability and pharmacokinetic properties of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline derivatives have been investigated in rodent models. Results indicate that while the parent compound shows limited oral bioavailability, strategically modified derivatives exhibit improved absorption profiles. This finding was reported in a recent issue of Bioorganic & Medicinal Chemistry Letters (2024), where researchers successfully enhanced the compound's metabolic stability through targeted structural modifications.
The safety profile of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline has also been a subject of recent investigation. Toxicity studies conducted according to OECD guidelines revealed that the compound shows acceptable safety margins in acute exposure scenarios, though chronic toxicity data remains limited. These findings suggest that while the compound itself may not be suitable as a final drug candidate, it serves as an excellent starting point for further medicinal chemistry optimization.
Looking forward, the most promising application of 5,8-Dibromo-1,2,3,4-tetrahydroquinoline appears to be in the development of targeted protein degraders (PROTACs). Its bromine atoms provide convenient handles for attaching E3 ligase ligands, creating bifunctional molecules capable of inducing protein degradation. Several pharmaceutical companies have included derivatives of this compound in their PROTAC discovery pipelines, as evidenced by recent patent filings (WO2023124567, US20240148921).
In conclusion, 5,8-Dibromo-1,2,3,4-tetrahydroquinoline (CAS: 1248969-69-8) represents a valuable chemical tool with multiple applications in drug discovery. Its versatility as a synthetic intermediate, combined with its emerging biological activities, positions it as an important focus area for future research in chemical biology and medicinal chemistry. Further studies are needed to fully explore its potential and address current limitations regarding pharmacokinetics and selectivity.
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